Ethyl 5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate
Description
Ethyl 5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate is a heterocyclic compound featuring a 1,2-oxazole core substituted at position 5 with a [(4-chlorophenyl)sulfanyl]methyl group and at position 3 with an ethyl ester moiety. The 4-chlorophenyl group enhances lipophilicity, which may influence bioavailability and membrane permeability, while the sulfanyl (thioether) linkage provides a site for metabolic oxidation or further functionalization .
Properties
CAS No. |
823219-87-0 |
|---|---|
Molecular Formula |
C13H12ClNO3S |
Molecular Weight |
297.76 g/mol |
IUPAC Name |
ethyl 5-[(4-chlorophenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C13H12ClNO3S/c1-2-17-13(16)12-7-10(18-15-12)8-19-11-5-3-9(14)4-6-11/h3-7H,2,8H2,1H3 |
InChI Key |
RAHUOLTVBVIILS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)CSC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 5-(((4-chlorophenyl)thio)methyl)isoxazole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors, such as α,β-unsaturated carbonyl compounds with hydroxylamine.
Introduction of the chlorophenyl thioether group: This step involves the nucleophilic substitution reaction where a chlorophenyl thiol reacts with a suitable electrophilic intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Ethyl 5-(((4-chlorophenyl)thio)methyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., acids, bases), and specific temperature and pressure conditions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate possesses a unique chemical structure that contributes to its biological activity. The compound features an oxazole ring, which is known for its role in various pharmacological activities. The presence of the chlorophenyl and sulfanyl groups enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, research published in MDPI evaluated the antimicrobial activity of various oxazole derivatives, including those similar to this compound. These compounds showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, with minimum biofilm eradication concentrations (MBEC) recorded at 125 µg/mL .
Anticancer Potential
The anticancer properties of oxazole derivatives have also been explored extensively. Compounds containing oxazole rings have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies indicate that modifications to the oxazole structure can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
Synthesis of Functional Materials
This compound can be utilized in the synthesis of functional materials for electronic applications. Its unique electronic properties make it suitable for incorporation into organic semiconductors and photovoltaic devices. Research has indicated that compounds with similar structures can improve charge transport properties, thus enhancing the efficiency of electronic devices .
Polymer Chemistry
This compound can also serve as a building block in polymer chemistry, particularly in the development of novel polymers with specific functionalities. The incorporation of oxazole moieties into polymer backbones can impart thermal stability and enhance mechanical properties, making them suitable for advanced engineering applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Ethyl 5-(((4-chlorophenyl)thio)methyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl thioether moiety can interact with hydrophobic pockets in proteins, while the isoxazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural Comparison of Ethyl 5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate and Analogues
Key Differences and Implications
Substituent Effects: Chlorophenyl vs. Formyl Group: The phenoxy-formyl substituent in C₁₅H₁₅ClNO₅ introduces an aldehyde functionality, enabling further derivatization (e.g., Schiff base formation) but may reduce stability due to oxidative sensitivity . Sulfonamido Group: The benzenesulfonamido moiety in C₂₀H₂₀ClN₂O₅S enhances polarity, improving aqueous solubility but possibly limiting membrane permeability .
Heterocyclic Core Variations: 1,2-Oxazole vs. 1,2,4-Triazine: The triazine core (C₂₀H₁₆F₃N₃O₂S) is more electron-deficient, favoring interactions with electron-rich biological targets, whereas the oxazole ring offers greater aromatic stability . Dihydroisoxazole vs.
Physicochemical Properties :
- Boiling Point : The sulfonamido derivative (C₂₀H₂₀ClN₂O₅S) has a predicted boiling point of 563.1±60.0°C, significantly higher than the oxazole-based compounds due to stronger intermolecular forces (e.g., hydrogen bonding via sulfonamido) .
- Density : The chlorophenyl-sulfanyl compound likely has a density closer to 1.37 g/cm³ (observed in C₂₀H₂₀ClN₂O₅S), reflecting the influence of heavy atoms (Cl, S) .
Synthetic Routes: The target compound may be synthesized via alkylation of 1,2-oxazole-3-carboxylate intermediates using 4-chlorophenylsulfanylmethyl halides, as suggested by analogous methods for cyclopentanone derivatives . Sulfonamido derivatives (e.g., C₂₀H₂₀ClN₂O₅S) require sulfonylation of amine intermediates, while formyl-containing analogues (C₁₅H₁₅ClNO₅) involve formylation of phenolic precursors .
Pharmaceuticals: Sulfonamido and triazine derivatives are prevalent in kinase inhibitors and antiviral agents, indicating possible therapeutic relevance .
Biological Activity
Ethyl 5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the existing literature on its synthesis, biological activity, and potential therapeutic uses.
Chemical Structure and Properties
The molecular structure of this compound can be described by the following chemical formula:
- Molecular Formula : C12H12ClN2O3S
- Molecular Weight : 288.75 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have indicated that compounds related to the oxazole structure exhibit significant antimicrobial properties. For instance, a study evaluated various derivatives of oxazole and found that certain compounds demonstrated potent antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecium. The Minimum Biofilm Eradication Concentration (MBEC) values were reported to be around 125 µg/mL for some derivatives, indicating moderate efficacy against biofilm-forming bacteria .
Hypolipidemic Effects
Another important aspect of this compound's biological activity is its hypolipidemic effect. In animal models, specifically Sprague-Dawley rats, derivatives similar to this compound showed a reduction in serum cholesterol and triglyceride levels by approximately 23% and 35%, respectively, at a concentration of 0.05% in the diet. This suggests potential applications in managing hyperlipidemia .
Anti-inflammatory Properties
The anti-inflammatory activity of oxazole derivatives has also been explored. Compounds similar to this compound have shown significant inhibition of inflammatory markers in vitro. For example, one study reported that certain oxazole derivatives inhibited the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism for their anti-inflammatory effects .
Case Studies and Experimental Findings
-
Study on Antimicrobial Activity :
- Objective : Evaluate the antimicrobial efficacy of oxazole derivatives.
- Results : Compounds exhibited significant activity against various bacterial strains with MBEC values indicating effective dose ranges.
- : Oxazole derivatives hold promise as antimicrobial agents.
-
Hypolipidemic Study :
- Objective : Assess the impact on lipid profiles in hyperlipidemic rat models.
- Results : Notable reductions in cholesterol and triglycerides were observed.
- : Potential therapeutic application in lipid management.
-
Anti-inflammatory Evaluation :
- Objective : Investigate the anti-inflammatory properties of related compounds.
- Results : Significant reduction in inflammatory cytokines was noted.
- : Supports further exploration for inflammatory diseases.
Summary Table of Biological Activities
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., oxazole C-3 carboxylate and C-5 sulfanyl methyl groups) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and C-S (~600–700 cm⁻¹) stretches .
- X-ray Crystallography : Resolve molecular geometry, bond angles, and packing interactions. For example, a recent study used Mo-Kα radiation (λ = 0.71073 Å) to determine dihedral angles between the oxazole ring and 4-chlorophenyl group .
How can researchers assess the purity of this compound, and what analytical challenges are common?
Basic Research Question
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30 v/v) .
- Melting Point Analysis : Compare observed values with literature data (e.g., sharp melting points indicate high purity).
Challenges : - Residual solvents (e.g., DMF) may require vacuum drying or column purification.
- Isomeric byproducts (e.g., from incomplete substitution) complicate chromatographic separation .
What are the key reactivity trends of this compound under varying pH or temperature conditions?
Basic Research Question
- Acidic Conditions : Hydrolysis of the ester group to carboxylic acid (monitor via pH-dependent NMR shifts) .
- Thermal Stability : Decomposition above 200°C (TGA analysis recommended).
- Photoreactivity : UV exposure may induce C-S bond cleavage; store in amber vials .
How can density functional theory (DFT) models complement experimental data for this compound?
Advanced Research Question
DFT calculations (e.g., B3LYP/6-31G* basis set) predict:
- Electronic Properties : HOMO-LUMO gaps (~4.5 eV) correlate with UV-Vis absorption spectra .
- Molecular Electrostatic Potential (MEP) : Highlights nucleophilic regions (e.g., oxazole oxygen) for reaction planning .
Validation : Compare computed bond lengths/angles with crystallographic data to refine computational parameters .
What mechanistic insights explain the regioselectivity of sulfanyl group introduction at the oxazole C-5 position?
Advanced Research Question
- Steric and Electronic Factors : The C-5 position is less sterically hindered compared to C-4. Electron-withdrawing carboxylate at C-3 directs electrophilic substitution to C-5 .
- Kinetic Studies : Monitor reaction progress via in-situ IR to identify rate-determining steps (e.g., thiol deprotonation) .
How should researchers resolve contradictions in reported synthetic yields or spectral data?
Advanced Research Question
- Reproducibility Checks : Replicate reactions under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents) .
- Data Cross-Validation : Use multiple techniques (e.g., XRD for structure, NMR for purity) to confirm results .
- Computational Validation : Compare experimental IR/NMR with DFT-simulated spectra to identify anomalies .
What strategies are effective for predicting the pharmacological activity of this compound?
Advanced Research Question
- Molecular Docking : Simulate binding affinity with target proteins (e.g., cyclooxygenase-2) using AutoDock Vina .
- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogous compounds .
How can stability studies be designed to evaluate degradation pathways?
Advanced Research Question
- Forced Degradation : Expose the compound to heat (60°C), light (UV 365 nm), and hydrolytic conditions (pH 1–13), then analyze degradation products via LC-MS .
- Kinetic Modeling : Determine activation energy (Ea) using Arrhenius plots to predict shelf life .
What crystallographic parameters are critical for understanding intermolecular interactions in this compound?
Advanced Research Question
Key parameters from XRD analysis include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
